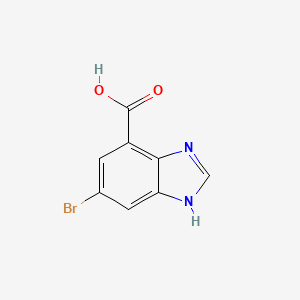
8-Chloroquinoline-2-carbaldehyde
Übersicht
Beschreibung
8-Chloroquinoline-2-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 g/mol . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to 8-Chloroquinoline-2-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction of acetanilide . A one-pot synthesis of pyrido[2,3-b]quinolin-2-ones was also reported, involving the treatment of substituted acetanilide with DMF and POCl3 .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-2-carbaldehyde consists of a quinoline core, which is a heterocyclic aromatic compound, with a chlorine atom at the 8th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
2-chloroquinoline-3-carbaldehydes, which are structurally similar to 8-Chloroquinoline-2-carbaldehyde, have been involved in various chemical reactions. These reactions include substitution reactions involving both the chloro- and aldehyde substituents . Some of these reactions have been successfully applied to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis
8-Chloroquinoline-2-carbaldehyde is a solid substance under normal conditions . It has a molecular weight of 191.62 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
“8-Chloroquinoline-2-carbaldehyde” serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through substitution reactions at the chloro position, often mediated by catalysts like PdCl2 in an inert atmosphere . The resulting compounds exhibit a broad spectrum of bioactivity, making them valuable in medicinal chemistry research.
Pharmacological Applications
Due to its structural similarity to natural bioactive compounds, “8-Chloroquinoline-2-carbaldehyde” derivatives have been explored for their pharmacological applications. They have been assessed for anti-inflammatory, antibacterial, and antifungal activities, showing promise in the development of new therapeutic agents .
Drug Design Template
Quinoline motifs, including those derived from “8-Chloroquinoline-2-carbaldehyde”, are recognized as significant pharmacophores in drug design. Their incorporation into drug molecules can enhance efficacy and specificity, opening new avenues for future drug development .
Biological Evaluation
The derivatives of “8-Chloroquinoline-2-carbaldehyde” undergo rigorous in vivo and in vitro screening to evaluate their biological activities. This process is crucial for identifying potential applications in treating various diseases and conditions .
Development of Heterocyclic Compounds
The compound is used in the development of heterocyclic organic compounds, which are a class of compounds with wide-ranging applications, including in pharmacology. The synthesis often involves creating fused or binary quinoline-cord heterocyclic systems .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZBYLWUUPXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364287 | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2-carbaldehyde | |
CAS RN |
59394-28-4 | |
| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational chemistry methods were employed to study 8-Chloroquinoline-2-carbaldehyde and what molecular properties were investigated?
A1: The research utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate various properties of 8-Chloroquinoline-2-carbaldehyde []. This computational approach allowed the researchers to determine optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts. Furthermore, the study explored electronic properties such as HOMO-LUMO energies and UV absorption characteristics, providing insights into the molecule's reactivity and potential interactions. Molecular docking simulations were also performed using AutoDock software to assess the binding affinity of the compound towards various proteins, hinting at potential biological targets.
Q2: Can you elaborate on the use of molecular docking studies in understanding the potential biological activity of 8-Chloroquinoline-2-carbaldehyde?
A2: Molecular docking simulations were conducted to predict the binding interactions of 8-Chloroquinoline-2-carbaldehyde with different proteins []. While the specific proteins investigated were not detailed in the abstract, this approach is valuable for identifying potential biological targets of the molecule. By analyzing the docking poses and binding affinities, researchers can gain insights into the compound's potential mechanism of action and prioritize further experimental investigations for specific therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



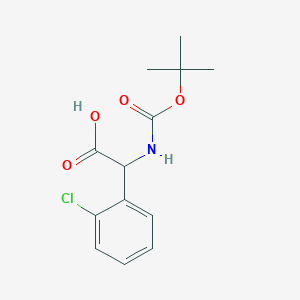
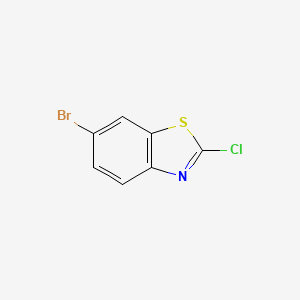
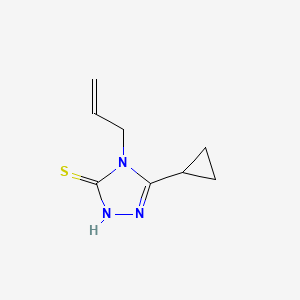


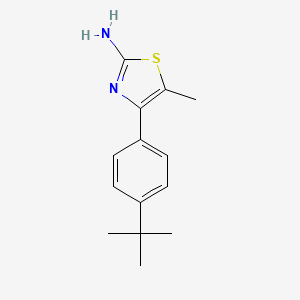
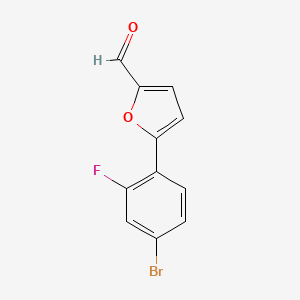
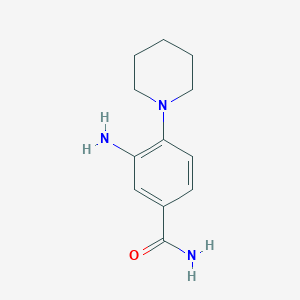
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)
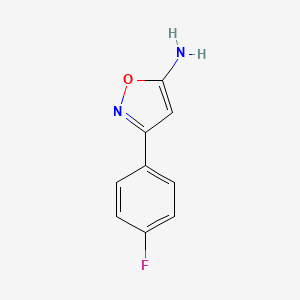
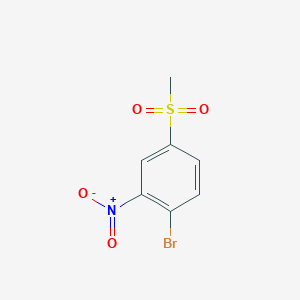
![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
